Maribavir-d6

LC-MS/MS Bioanalysis Stable Isotope Internal Standard

Quantifying Maribavir in transplant patient plasma or in vitro drug interaction studies demands a SIL-IS that co-elutes without matrix effect bias. Unlabeled analyte or mismatched deuterated analogs cause unacceptable FDA/EMA validation failures. - **+6 Da mass shift** enables baseline separation from Maribavir (m/z 376 → 382) - **Eliminates differential ionization** vs. ganciclovir-d5 or letermovir-d4 - **Validated for PK/PD parameters**: Cmax, Tmax, AUC0-t, AUC0-∞ in bioequivalence studies (21 CFR Part 320) Certified reference standard for LC-MS/MS bioanalysis.

Molecular Formula C15H19Cl2N3O4
Molecular Weight 382.3 g/mol
Cat. No. B12384612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaribavir-d6
Molecular FormulaC15H19Cl2N3O4
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
InChIInChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3
InChIKeyKJFBVJALEQWJBS-SVBDEVFPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maribavir-d6 Analytical Reference Standard


Maribavir-d6 is a deuterium-labeled derivative of Maribavir, an orally active benzimidazole antiviral agent that selectively inhibits human cytomegalovirus (CMV) pUL97 protein kinase . The parent compound Maribavir (also designated 1263W94, BW1263W94, GW257406X, TAK-620, SHP620) is FDA-approved (as LIVTENCITY) for the treatment of post-transplant CMV infection/disease refractory or resistant to conventional antiviral therapies [1]. Maribavir-d6 incorporates six deuterium atoms into the molecular structure (C15H13D6Cl2N3O4, molecular weight 382.27 g/mol), producing a stable isotope-labeled compound with physicochemical properties closely matching the unlabeled analyte while enabling definitive mass spectrometric discrimination .

Why Maribavir-d6 Cannot Be Substituted


In LC-MS/MS-based quantitative bioanalysis of Maribavir in plasma, tissue, or cellular matrices, the use of Maribavir-d6 as a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for achieving regulatory-acceptable accuracy and precision . Unlabeled Maribavir cannot serve as an internal standard because it is chemically indistinguishable from the analyte and would co-elute without mass differentiation. Alternative SIL-IS candidates with different core scaffolds or fewer deuterium labels introduce differential matrix effect susceptibility and variable extraction recovery, leading to unacceptable quantification bias during method validation per FDA and EMA bioanalytical guidelines . Furthermore, substituting Maribavir-d6 with a structurally dissimilar CMV inhibitor (e.g., ganciclovir-d5 or letermovir-d4) introduces differential ionization efficiency and chromatographic behavior that preclude co-elution with the target analyte, violating the fundamental principle of internal standardization in tandem mass spectrometry .

Maribavir-d6 Comparative Performance


Mass Discrimination vs. Unlabeled Maribavir

Maribavir-d6 incorporates six deuterium atoms into the parent Maribavir structure, producing a molecular weight of 382.27 g/mol compared to 376.21 g/mol for unlabeled Maribavir (Δm/z = +6 Da) [1]. This mass difference enables complete baseline mass spectrometric resolution in LC-MS/MS analysis, with the SIL-IS detected in the m/z 382 → [product ion] transition channel while the unlabeled analyte is quantified via m/z 376 → [product ion] without cross-channel interference .

LC-MS/MS Bioanalysis Stable Isotope Internal Standard Therapeutic Drug Monitoring

pUL97 Kinase Inhibition Potency

The parent compound Maribavir demonstrates potent inhibition of wild-type human cytomegalovirus pUL97 kinase-catalyzed histone phosphorylation with an IC50 of 3 nM in vitro . This potency represents the baseline target engagement of the active pharmaceutical ingredient for which Maribavir-d6 serves as the analytical reference standard. Comparative enzyme kinetic analysis further established Maribavir as a competitive inhibitor of ATP with a Ki of 10 nM against the UL97 protein kinase active site [1].

UL97 Kinase Antiviral Enzyme Inhibition IC50

Activity Against Ganciclovir-Resistant Mutants

The parent compound Maribavir demonstrates quantitatively differentiated activity against ganciclovir-resistant CMV strains compared to wild-type virus. Against wild-type UL97 and major ganciclovir-resistant mutants (M460I, H520Q, A594V, L595F), Maribavir exhibited a mean autophosphorylation inhibition IC50 of 35 nM [1]. Notably, the M460I ganciclovir-resistant mutant displayed hypersensitivity to Maribavir, with an IC50 of 4.8 nM—a 7.3-fold increase in potency relative to the mean IC50 across all tested mutants [1].

Ganciclovir Resistance UL97 Mutations Cross-Resistance Antiviral Susceptibility

CMV Viremia Clearance in SOLSTICE Trial

In the pivotal Phase 3 SOLSTICE trial (NCT02931539), Maribavir demonstrated superior CMV viremia clearance compared to investigator-assigned therapy in transplant recipients with refractory or resistant CMV infection. At the end of 8 weeks of treatment, 55.7% of patients in the Maribavir arm achieved confirmed CMV DNA clearance (<137 IU/mL in two consecutive samples), compared to 23.9% in the control arm receiving investigator-chosen therapy (valganciclovir/ganciclovir, foscarnet, or cidofovir) [1]. This 31.8 percentage-point absolute difference formed the basis for FDA approval.

Phase 3 Clinical Trial Refractory CMV Virologic Clearance Transplant

UL97 Kinase vs. DNA Polymerase Mechanisms

Maribavir's mechanism of action is mechanistically distinct from conventional CMV DNA polymerase inhibitors (ganciclovir, valganciclovir, foscarnet, cidofovir). Maribavir competitively inhibits the CMV pUL97 viral protein kinase, interfering with viral capsid assembly and nuclear egress [1][2]. In contrast, ganciclovir/valganciclovir, foscarnet, and cidofovir all target the viral UL54-encoded DNA polymerase [1]. This mechanistic divergence is critical: while standard polymerase inhibitors exhibit cross-resistance and overlapping toxicity profiles (myelosuppression with ganciclovir; nephrotoxicity with foscarnet/cidofovir), Maribavir's distinct target enables activity against most CMV strains resistant to standard drugs [2].

Mechanism of Action UL97 Kinase DNA Polymerase Inhibitors Cross-Resistance

Oral Bioavailability vs. Ganciclovir and Valganciclovir

The oral bioavailability of Maribavir is greater than that of oral ganciclovir but less than that of valganciclovir (the L-valyl ester prodrug of ganciclovir) [1]. Oral ganciclovir exhibits poor bioavailability (approximately 6-9%), whereas valganciclovir achieves approximately 60% bioavailability [1]. Maribavir occupies an intermediate position with bioavailability exceeding oral ganciclovir but not reaching the enhanced absorption of the valganciclovir prodrug formulation [1].

Pharmacokinetics Oral Bioavailability Therapeutic Drug Monitoring

Maribavir-d6 Research and Industrial Applications


LC-MS/MS Method for Maribavir TDM

Maribavir-d6 serves as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS assays for quantifying Maribavir plasma concentrations in solid organ and hematopoietic cell transplant recipients receiving LIVTENCITY for refractory/resistant CMV infection [1]. The +6 Da mass shift enables baseline separation from unlabeled Maribavir (m/z 376 → m/z 382 transition channels), ensuring accurate quantification across the therapeutic range with minimal matrix interference [2].

Generic Maribavir Bioequivalence Studies

Pharmaceutical development programs for generic Maribavir formulations require validated bioanalytical methods compliant with FDA 21 CFR Part 320 and EMA bioequivalence guidelines. Maribavir-d6 provides the required SIL-IS for quantifying Maribavir in human plasma during crossover pharmacokinetic studies, enabling precise determination of Cmax, Tmax, AUC0-t, and AUC0-∞ parameters essential for establishing bioequivalence to the reference listed drug (LIVTENCITY) [1].

In Vitro DDI and Transporter Studies

Given Maribavir's significant drug interaction potential with calcineurin inhibitors (cyclosporine, tacrolimus) and mTOR inhibitors via CYP3A4 inhibition [1], Maribavir-d6 enables precise quantification of Maribavir in in vitro hepatocyte, microsomal, and transporter assay systems. The SIL-IS approach eliminates matrix effect variability across different in vitro experimental conditions, supporting robust assessment of Maribavir as a perpetrator or victim of drug-drug interactions.

CMV Antiviral Susceptibility and Resistance Testing

Reference laboratories conducting CMV antiviral susceptibility testing can employ Maribavir-d6 as an analytical standard for verifying Maribavir concentrations in cell culture-based resistance assays. The clinical relevance of monitoring Maribavir susceptibility is underscored by the observation that while Maribavir shows hypersensitivity to the M460I ganciclovir-resistant mutant (IC50 = 4.8 nM) [2], specific UL97 mutations (e.g., L397R) can confer Maribavir resistance with compromised UL97 kinase function (~10% of wild-type activity) [2].

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